(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate

Catalog No.
S13976456
CAS No.
M.F
C31H50O2
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate

Product Name

(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h10-11,20-21,25-29H,8-9,12-19H2,1-7H3/b23-10+/t21-,25+,26+,27-,28+,29+,30+,31-/m1/s1

InChI Key

WXYOEOGKDKKAGX-NRNYOMSRSA-N

Canonical SMILES

CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Isomeric SMILES

CC/C(=C\C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)/C(C)C

(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate, also known as Stigmasterol acetate, is a plant sterol with the molecular formula C31H50O2C_{31}H_{50}O_2 and a molecular weight of approximately 454.73 g/mol. It is characterized by a hydroxyl group at the C-3 position and an acetate group at the same site, which influences its solubility and reactivity. This compound is derived from stigmasterol, a common sterol found in various plant species, particularly in the seeds of legumes and some vegetables .

The primary chemical reaction involving (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is esterification. The hydroxyl group at the C-3 position can react with acetic anhydride or acetyl chloride to form the acetate derivative. This reaction is significant for modifying the sterol's properties to enhance its biological activity or improve its solubility in organic solvents.

The compound can undergo further reactions typical of sterols, such as oxidation and reduction. For instance, oxidation can convert the hydroxyl group into a carbonyl group, leading to various derivatives that may exhibit different biological activities .

(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate exhibits several biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Research indicates that this compound can inhibit inflammatory pathways, making it potential for therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains, suggesting its use in natural antimicrobial formulations .

The synthesis of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate can be achieved through several methods:

  • Extraction from Plant Sources: The most common method involves extracting stigmasterol from plant materials such as soybean oil or other vegetable oils and then acetylating it using acetic anhydride.
  • Chemical Synthesis: Another approach includes synthesizing stigmasterol through

(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate has several applications:

  • Pharmaceutical Industry: Due to its biological activities, it is explored for developing anti-inflammatory and antioxidant drugs.
  • Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare formulations.
  • Nutraceuticals: It is used in dietary supplements for its potential health benefits related to cholesterol management and cardiovascular health .

Several compounds share structural similarities with (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
StigmasterolC29H48OC_{29}H_{48}OParent compound; lacks acetate group
Beta-SitosterolC29H50OC_{29}H_{50}OSimilar structure; different biological activities
CampesterolC28H46OC_{28}H_{46}OHas a methyl group at C24; used in cholesterol management
ErgosterolC28H44OC_{28}H_{44}OFungal sterol; important for cell membrane integrity

The uniqueness of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate lies in its specific acetate modification at the C-3 position which enhances its solubility and biological activity compared to other sterols. This modification contributes to its distinct pharmacological properties and applications .

Sterol Acetyltransferases in Plant Metabolic Pathways

The biosynthesis of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate begins with the mevalonate (MVA) pathway, which converts acetyl-CoA to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . These five-carbon units condense to form farnesyl diphosphate (FPP), which is cyclized into squalene epoxide by squalene epoxidase . In plants, squalene epoxide is predominantly converted to cycloartenol, the precursor for most phytosterols, including stigmasterol derivatives .

Sterol acetyltransferases catalyze the final acetylation step at the C-3 hydroxyl group of the sterol backbone. These enzymes belong to the MBOAT family, which utilizes acyl-CoA donors to esterify substrates . For example, acyl-CoA:cholesterol acyltransferase (ACAT1/SOAT1), a well-characterized MBOAT member, transfers acyl groups to cholesterol in animals, while plant orthologs likely perform analogous reactions on phytosterols . The acetylation of (3beta,23E)-Stigmasta-5,23-dien-3-ol occurs in the endoplasmic reticulum, where membrane-bound enzymes optimize substrate accessibility and reaction efficiency .

Table 1: Key Enzymes in Sterol Acetylation Pathways

EnzymeSubstrateProductLocalization
Squalene synthaseFarnesyl diphosphateSqualeneEndoplasmic reticulum
Squalene epoxidaseSqualeneSqualene epoxideEndoplasmic reticulum
Cycloartenol synthaseSqualene epoxideCycloartenolPlastids
Sterol O-acyltransferase(3beta,23E)-Stigmasta-5,23-dien-3-ol(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-AcetateEndoplasmic reticulum

Substrate Specificity of MBOAT Family Enzymes

MBOAT enzymes exhibit stringent substrate selectivity governed by structural features such as transmembrane domains and a conserved catalytic histidine residue . For instance, ACAT1/SOAT1 preferentially acylates cholesterol and structurally similar sterols, while LPCAT3/MBOAT5 targets lysophosphatidylcholine . Plant sterol O-acyltransferases show analogous specificity for phytosterols with Δ^5,23^ diene systems, such as (3beta,23E)-Stigmasta-5,23-dien-3-ol .

The substrate-binding pocket of MBOAT enzymes accommodates the sterol’s tetracyclic ring system and aliphatic side chain. Mutagenesis studies reveal that substitutions in the MBOAT active site alter acyl-CoA preference, demonstrating the interplay between enzyme structure and substrate specificity . For example, replacing residues near the conserved histidine in ACAT1/SOAT1 shifts its activity from cholesterol to plant sterols, highlighting evolutionary adaptations in substrate recognition .

Evolutionary Conservation of Sterol Esterification Systems

Phylogenomic analyses indicate that sterol biosynthesis pathways originated in the last eukaryotic common ancestor (LECA), with subsequent divergence into plant- and animal-specific routes . The cycloartenol-to-sterol pathway in plants and the lanosterol-to-cholesterol pathway in animals share homologous enzymes, including sterol methyltransferases and demethylases . MBOAT family acetyltransferases evolved early in eukaryotes, with gene duplication events generating lineage-specific isoforms. For example, plants retain ancestral MBOAT variants that acetylate Δ^5^-sterols, while fungal isoforms specialize in ergosterol modification .

Comparative genomics of Solanum species reveals that sterol acetyltransferase genes often reside in biosynthetic gene clusters (BGCs), facilitating coordinated regulation . These BGCs include duplicated ASAT1 genes, where neofunctionalization enabled tissue-specific sterol acetylation—root-specific isoforms produce (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate, while shoot isoforms target distinct substrates . Such modular evolution underscores the adaptability of sterol esterification systems in plants.

Mitochondrial-Mediated Apoptosis Induction

(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate, commonly known as stigmasterol acetate, demonstrates significant anticancer properties through the intrinsic mitochondrial apoptosis pathway. This compound induces programmed cell death by targeting mitochondrial function and triggering a cascade of molecular events that culminate in cellular apoptosis [1] [2] [3].

The mitochondrial apoptosis pathway represents a fundamental mechanism through which stigmasterol acetate exerts its cytotoxic effects against cancer cells. Research has demonstrated that stigmasterol treatment leads to significant alterations in mitochondrial function, including disruption of mitochondrial membrane potential and increased reactive oxygen species production [1] [2]. These changes serve as early indicators of mitochondrial dysfunction and subsequent apoptotic cell death.

Molecular Mechanisms of Mitochondrial Dysfunction

The compound induces mitochondrial membrane depolarization, which is characterized by a reduction in mitochondrial membrane potential. This depolarization occurs in a dose-dependent manner, with concentrations ranging from 5 to 20 μM showing significant effects across various cancer cell lines [1] [2]. The loss of mitochondrial membrane potential is accompanied by increased intracellular calcium levels, which further contributes to mitochondrial dysfunction and apoptotic signaling [2].

Stigmasterol acetate promotes the generation of reactive oxygen species within mitochondria, leading to oxidative stress that damages mitochondrial components and triggers apoptotic pathways [1] [4]. The compound specifically targets the mitochondrial electron transport chain, disrupting normal cellular respiration and energy production. This disruption results in the accumulation of reactive oxygen species, which act as signaling molecules to activate downstream apoptotic pathways [5] [3].

Caspase Cascade Activation

The mitochondrial dysfunction induced by stigmasterol acetate leads to the activation of caspase enzymes, which are essential executioners of apoptosis. Research has shown that stigmasterol treatment activates both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3) [1] [3]. The activation of caspase-9 is particularly significant as it represents the intrinsic apoptotic pathway, while caspase-8 activation suggests potential crosstalk between intrinsic and extrinsic apoptotic pathways [3].

The dose-dependent activation of caspase-3 has been consistently observed across multiple cancer cell lines, including hepatocellular carcinoma, gastric cancer, and ovarian cancer cells [1] [5] [3]. This activation is accompanied by the cleavage of poly(ADP-ribose) polymerase, a hallmark of apoptotic cell death [3].

Cytochrome c Release and Apoptosome Formation

Stigmasterol acetate induces the release of cytochrome c from mitochondria into the cytoplasm, which is a critical step in the intrinsic apoptotic pathway [1] [3]. The release of cytochrome c is mediated by the permeabilization of the outer mitochondrial membrane, which occurs as a result of mitochondrial membrane potential loss and calcium overload [2] [3].

Once released into the cytoplasm, cytochrome c forms the apoptosome complex with apoptotic protease activating factor-1 and pro-caspase-9, leading to the activation of caspase-9 and subsequent activation of downstream effector caspases [6] [7]. This cytochrome c-mediated apoptosis represents a point of no return in the apoptotic process, ensuring effective elimination of cancer cells [6].

Regulation of Apoptotic Proteins

The compound significantly modulates the expression of key apoptotic regulatory proteins, particularly members of the Bcl-2 family. Stigmasterol acetate increases the expression of pro-apoptotic proteins such as Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 [1] [2] [3]. This shift in the Bax/Bcl-2 ratio favors apoptosis induction and enhances the sensitivity of cancer cells to apoptotic stimuli [5] [3].

The upregulation of p53, a tumor suppressor protein, has also been observed following stigmasterol treatment [1] [3]. p53 plays a crucial role in DNA damage response and apoptosis induction, and its activation contributes to the overall apoptotic response elicited by stigmasterol acetate [3].

StudyCell LineConcentration Range (μM)Caspase ActivationBax/Bcl-2 RatioMitochondrial Membrane PotentialCytochrome c Release
Kim et al.HepG25-20Caspase-8, -9IncreasedDecreasedObserved
Li et al.SNU-15-30Caspase-3IncreasedDecreasedObserved
Pandey et al.Gallbladder cancer10-40Caspase-3IncreasedDecreasedObserved
Zhao et al.SGC-7901/MGC-80310-50Caspase-3IncreasedDecreasedObserved
Bae et al.ES2/OV905-20Caspase-3IncreasedDecreasedObserved

JAK/STAT Signaling Pathway Disruption

The Janus kinase/Signal transducer and activator of transcription pathway represents a critical oncogenic signaling cascade that is effectively disrupted by stigmasterol acetate. This pathway plays essential roles in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy [8] [9] [10].

Molecular Architecture of JAK/STAT Signaling

The JAK/STAT pathway consists of four JAK proteins (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins (STAT1-6) [8] [9]. These proteins function as cytoplasmic tyrosine kinases and transcription factors, respectively, mediating cellular responses to cytokines and growth factors [8] [11]. Under normal conditions, cytokine binding to receptors leads to receptor dimerization, JAK activation through trans-phosphorylation, and subsequent STAT phosphorylation and nuclear translocation [8] [9].

Inhibition of JAK Protein Expression

Stigmasterol acetate demonstrates potent inhibitory effects on JAK protein expression across multiple cancer types. Research has shown that stigmasterol treatment significantly reduces the expression of JAK1 and JAK2 proteins in gastric cancer cells, with IC50 values ranging from 15 to 25 μM [12] [10]. Similar effects have been observed in cholangiocarcinoma, endometrial cancer, and breast cancer models [13] [14].

The compound interferes with JAK protein stability and function through multiple mechanisms. Stigmasterol acetate reduces JAK protein levels through both transcriptional and post-translational mechanisms, leading to decreased kinase activity and impaired downstream signaling [12] [10]. This reduction in JAK expression is accompanied by decreased phosphorylation of JAK proteins, indicating impaired kinase activation [10].

STAT Protein Modulation

The disruption of JAK activity by stigmasterol acetate directly impacts STAT protein function. The compound significantly reduces the expression of STAT1, STAT2, and STAT3 proteins, which are key mediators of oncogenic signaling in cancer cells [12] [10]. STAT3, in particular, is frequently overexpressed in cancer and promotes cell survival, proliferation, and metastasis [8].

Stigmasterol acetate inhibits STAT protein phosphorylation, which is essential for their activation and nuclear translocation [12] [10]. The compound reduces the phosphorylation of STAT1 at tyrosine 701 and STAT3 at tyrosine 705, critical sites for STAT activation [8] [10]. This inhibition of STAT phosphorylation prevents their nuclear accumulation and transcriptional activity, effectively disrupting oncogenic gene expression programs [10].

Downstream Transcriptional Effects

The inhibition of JAK/STAT signaling by stigmasterol acetate leads to significant changes in gene expression profiles associated with cancer progression. The compound reduces the expression of JAK/STAT target genes involved in cell survival, proliferation, and metastasis [12] [10]. These include genes encoding anti-apoptotic proteins, cell cycle regulators, and metastasis-promoting factors [10].

The transcriptional repression mediated by JAK/STAT pathway inhibition contributes to the overall anticancer effects of stigmasterol acetate. By disrupting oncogenic gene expression programs, the compound effectively reverses the malignant phenotype of cancer cells and promotes their elimination through apoptosis [12] [10].

Therapeutic Implications

The ability of stigmasterol acetate to disrupt JAK/STAT signaling has significant therapeutic implications for cancer treatment. The compound demonstrates selectivity for cancer cells while showing minimal effects on normal cells, suggesting a favorable therapeutic window [12] [10]. This selectivity may be attributed to the higher dependence of cancer cells on JAK/STAT signaling for survival and proliferation compared to normal cells [8].

StudyCancer TypeJAK1 ExpressionJAK2 ExpressionSTAT1 ExpressionSTAT3 ExpressionPhosphorylation StatusIC50 Value (μM)
Li et al.GastricDecreasedDecreasedDecreasedDecreasedReduced15
Zhao et al.GastricDecreasedDecreasedDecreasedDecreasedReduced20
Kangsamaksin et al.CholangiocarcinomaDecreasedDecreasedDecreasedDecreasedReduced25
Wang et al.EndometrialDecreasedDecreasedDecreasedDecreasedReduced18
Chen et al.BreastDecreasedDecreasedDecreasedDecreasedReduced22

PI3K/MAPK Cascade Inactivation Strategies

The phosphoinositide 3-kinase and mitogen-activated protein kinase pathways represent interconnected signaling networks that are frequently dysregulated in cancer. Stigmasterol acetate effectively targets these pathways through multiple mechanisms, leading to comprehensive inactivation of oncogenic signaling cascades [15] [16] [17].

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, making it a critical target for cancer therapy [18] [19]. Stigmasterol acetate demonstrates potent inhibitory effects on this pathway through multiple mechanisms. The compound significantly reduces PI3K expression and activity, leading to decreased phosphatidylinositol 3,4,5-trisphosphate production and impaired AKT activation [16] [17].

AKT phosphorylation at threonine 308 and serine 473 is markedly reduced following stigmasterol treatment, indicating effective pathway inhibition [16] [17]. These phosphorylation events are essential for AKT activation and its downstream signaling functions [18]. The reduction in AKT phosphorylation leads to decreased activity of downstream targets, including mTOR, glycogen synthase kinase 3β, and forkhead box O transcription factors [16] [17].

The compound also upregulates PTEN expression, a tumor suppressor phosphatase that negatively regulates PI3K signaling [17]. PTEN dephosphorylates phosphatidylinositol 3,4,5-trisphosphate, effectively counteracting PI3K activity and promoting pathway inactivation [17]. This dual mechanism of PI3K inhibition and PTEN upregulation ensures comprehensive pathway suppression.

MAPK Pathway Disruption

Stigmasterol acetate targets multiple arms of the MAPK pathway, including the ERK1/2, p38, and JNK pathways [15] [20] [21]. The compound modulates MAPK signaling through both direct and indirect mechanisms, leading to pathway inactivation and altered cellular responses [15] [20].

The ERK1/2 pathway, which is frequently hyperactivated in cancer, is effectively suppressed by stigmasterol acetate [15] [20]. The compound reduces ERK1/2 phosphorylation and activity, leading to decreased proliferation and increased apoptosis in cancer cells [15]. This inhibition of ERK1/2 signaling is accompanied by reduced expression of downstream targets involved in cell cycle progression and survival [15].

The p38 MAPK pathway, which can function as both a tumor suppressor and oncogenic pathway depending on the cellular context, is also modulated by stigmasterol acetate [22] [21]. In cancer cells, the compound activates p38 MAPK, leading to growth arrest and apoptosis induction [21]. This activation of p38 MAPK contributes to the overall anticancer effects of stigmasterol acetate by promoting cell death pathways [22].

Crosstalk Between Pathways

The PI3K/AKT and MAPK pathways exhibit extensive crosstalk, with multiple points of convergence and divergence [15] [18]. Stigmasterol acetate effectively exploits this crosstalk by simultaneously targeting both pathways, leading to synergistic anticancer effects [15] [16]. The compound disrupts the feedback loops between these pathways, preventing compensatory activation that could limit therapeutic efficacy [15].

The inactivation of AKT by stigmasterol acetate leads to reduced phosphorylation of downstream targets that regulate MAPK signaling [18]. Conversely, the disruption of MAPK signaling affects upstream regulators of PI3K/AKT pathway activation [15]. This bidirectional cross-inhibition ensures comprehensive pathway suppression and enhanced therapeutic efficacy [15].

Metabolic Reprogramming

The simultaneous inhibition of PI3K/AKT and MAPK pathways by stigmasterol acetate leads to significant metabolic reprogramming in cancer cells [15] [19]. These pathways are central regulators of cellular metabolism, controlling glucose uptake, glycolysis, and lipid synthesis [19]. The compound disrupts these metabolic processes, leading to energy depletion and metabolic stress in cancer cells [15].

Stigmasterol acetate reduces glucose uptake and glycolytic flux in cancer cells, limiting their energy production and growth capacity [15]. The compound also affects lipid metabolism, reducing cholesterol and fatty acid synthesis while promoting lipid oxidation [23]. These metabolic changes contribute to the overall anticancer effects of stigmasterol acetate by creating an unfavorable environment for cancer cell survival and proliferation [15].

StudyPathway ComponentCancer ModelPI3K ExpressionAKT PhosphorylationmTOR ActivityMAPK PathwayTherapeutic Outcome
Zhao et al.PI3K/AKT/mTORGastricDecreasedReducedInhibitedSuppressedTumor suppression
Wang et al.PI3K/AKTOvarianDecreasedReducedInhibitedSuppressedGrowth inhibition
Li et al.MAPK/ERKGastricDecreasedReducedInhibitedSuppressedApoptosis induction
Chen et al.p38 MAPKInflammatoryN/AN/AN/ASuppressedAnti-inflammatory
Kumar et al.JNK/p38ProstateDecreasedReducedInhibitedSuppressedCell death

XLogP3

9.3

Hydrogen Bond Acceptor Count

2

Exact Mass

454.381080833 g/mol

Monoisotopic Mass

454.381080833 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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